molecular formula C18H17BrN2OS B12313964 2-{[(4-bromothiophen-2-yl)methyl](methyl)amino}-N-(naphthalen-1-yl)acetamide

2-{[(4-bromothiophen-2-yl)methyl](methyl)amino}-N-(naphthalen-1-yl)acetamide

Katalognummer: B12313964
Molekulargewicht: 389.3 g/mol
InChI-Schlüssel: SYTKLWQVSVJKPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide is a synthetic organic compound with the molecular formula C18H17BrN2OS This compound is characterized by the presence of a bromothiophene moiety, a naphthalene ring, and an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Bromination: Thiophene is brominated to form 4-bromothiophene.

    Alkylation: 4-bromothiophene is then alkylated with methylamine to form 4-bromothiophen-2-ylmethylamine.

    Acylation: The resulting amine is acylated with naphthalen-1-ylacetyl chloride to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Research may explore its potential therapeutic effects or its use as a precursor for drug development.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{(4-chlorothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide
  • 2-{(4-fluorothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide
  • 2-{(4-iodothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide

Uniqueness

The uniqueness of 2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom in the thiophene ring, for example, can influence the compound’s reactivity and interactions with other molecules.

Eigenschaften

Molekularformel

C18H17BrN2OS

Molekulargewicht

389.3 g/mol

IUPAC-Name

2-[(4-bromothiophen-2-yl)methyl-methylamino]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C18H17BrN2OS/c1-21(10-15-9-14(19)12-23-15)11-18(22)20-17-8-4-6-13-5-2-3-7-16(13)17/h2-9,12H,10-11H2,1H3,(H,20,22)

InChI-Schlüssel

SYTKLWQVSVJKPU-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC(=CS1)Br)CC(=O)NC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.